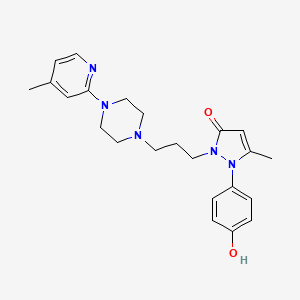
3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3H-Pyrazol-3-one derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound under discussion, 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-hydroxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)- , is a complex structure that incorporates various pharmacophores, potentially contributing to its biological efficacy.
Chemical Structure
The compound features:
- A pyrazolone core
- Hydroxyphenyl and methyl substitutions
- A piperazine moiety linked through a propyl chain
This multifaceted structure suggests potential interactions with multiple biological targets.
Anti-inflammatory Activity
Research has demonstrated that pyrazolone derivatives exhibit significant anti-inflammatory properties. For instance, a study indicated that certain pyrazolone compounds showed up to 87.35% inhibition of inflammation compared to standard drugs like phenylbutazone, which only achieved 57.41% inhibition after 2 hours . This highlights the potential of 3H-Pyrazol-3-one derivatives in treating inflammatory conditions.
Anticancer Activity
The pyrazolone scaffold is recognized for its anticancer properties. Studies have reported various pyrazolone derivatives exhibiting cytotoxic effects against multiple cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values around 49.85 μM , indicating significant growth inhibition in cancer cells . The compound's structure may enhance its ability to induce apoptosis in cancerous cells.
Antimicrobial and Antifungal Properties
Pyrazolone derivatives have also shown promising antimicrobial and antifungal activities. In vitro studies revealed that these compounds could inhibit the growth of various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .
The biological activity of 3H-Pyrazol-3-one derivatives can be attributed to several mechanisms:
- Aromatase Inhibition : Some pyrazolone derivatives have been identified as aromatase inhibitors with IC50 values comparable to established drugs like letrozole .
- Cyclin-dependent Kinase Inhibition : Recent findings suggest that certain derivatives can inhibit cyclin-dependent kinases, crucial for cell cycle regulation and cancer progression .
- Antioxidant Activity : The presence of hydroxyl groups in these compounds may enhance their antioxidant capacity, reducing oxidative stress within cells .
Case Studies and Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Zhang et al. (2023) | Antitumor activity against various human cancer cell lines | 49.85 μM |
| Vijesh et al. (2011) | Significant anti-inflammatory activity compared to phenylbutazone | Up to 87.35% inhibition |
| Burguete et al. (2014) | High activity against MAO-A and MAO-B isoforms | Not specified |
| Xia et al. (2022) | Induction of apoptosis in A549 cell lines | Not specified |
Properties
CAS No. |
104416-71-9 |
|---|---|
Molecular Formula |
C23H29N5O2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-5-methyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]pyrazol-3-one |
InChI |
InChI=1S/C23H29N5O2/c1-18-8-9-24-22(16-18)26-14-12-25(13-15-26)10-3-11-27-23(30)17-19(2)28(27)20-4-6-21(29)7-5-20/h4-9,16-17,29H,3,10-15H2,1-2H3 |
InChI Key |
HLVJEGASLMSBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)CCCN3C(=O)C=C(N3C4=CC=C(C=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















